molecular formula C7H8O3 B2646185 1,7-Dioxaspiro[4.4]non-2-en-4-one CAS No. 2138204-48-3

1,7-Dioxaspiro[4.4]non-2-en-4-one

Cat. No. B2646185
M. Wt: 140.138
InChI Key: IPVWSDYFTYKLQA-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[4.4]non-2-en-4-one is a chemical compound with the molecular formula C7H10O3 . It has a molecular weight of 142.15 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,7-Dioxaspiro[4.4]non-2-en-4-one and its derivatives has been explored in various studies . For instance, an efficient synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which possess an unsaturated pyrrolidine cycle, has been developed . This method affords intermediates and target compounds in high yields without requiring additional purification . Another study reported the stereocontrolled synthesis of a highly functionalized 1,7-dioxaspiro[4.4]nonane derivative from diacetone D-glucose .


Molecular Structure Analysis

The InChI code for 1,7-Dioxaspiro[4.4]non-2-en-4-one is 1S/C7H10O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .

Scientific Research Applications

Pheromone Activity

Research into dioxaspiro compounds, such as 1,7-Dioxaspiro[5.5]undecane, has shown significant applications in understanding pheromone activity, specifically within agricultural pest management. These compounds have been identified as major components of the female sex attractant pheromone blend for certain species, like the olive fruit fly, demonstrating sex-specific activity that could be leveraged for pest control strategies (Haniotakis et al., 1986).

Solid-Phase Synthesis

Dioxaspiro compounds have also been applied in the synthesis of oligonucleotides, showing their utility in solid-phase synthesis techniques. For example, 1,6-Dioxaspiro[4.4]nonane-2,7-dione reacted readily with alcohols to facilitate the synthesis of oligonucleotides, indicating potential applications in molecular biology and genetic engineering (Leisvuori et al., 2008).

Antimalarial Activity

Significant antimalarial activity has been observed in medium-sized tetraoxacycloalkanes, such as 1,2,6,7-tetraoxaspiro[7.11]nonadecane, which demonstrated potential as inexpensive and potent antimalarial drugs. This suggests that dioxaspiro compounds could play a crucial role in the development of new therapeutic agents against malaria (Kim et al., 2001).

Anticonvulsant Activity

Dioxaspiro compounds have been studied for their anticonvulsant activity, with specific analogs showing protective effects against electroshock-induced seizures. This research points to the potential for developing new anticonvulsant medications leveraging the structural properties of dioxaspiro compounds (Farrar et al., 1993).

Novel Drug Synthesis

The versatility of dioxaspiro compounds extends to the synthesis of novel drugs, such as the modular synthesis toward cephalotaxine, highlighting the potential for creating a variety of pharmacologically active molecules (Huang et al., 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Given the unique structure of 1,7-Dioxaspiro[4.4]non-2-en-4-one and its derivatives, there is potential for further exploration in various fields, including pharmaceutical science . For instance, compounds with similar structures have been found to exhibit various biological activities, suggesting potential applications in drug development .

properties

IUPAC Name

1,7-dioxaspiro[4.4]non-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1,3H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVWSDYFTYKLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C(=O)C=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dioxaspiro[4.4]non-2-en-4-one

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